1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine
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Overview
Description
1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with a fluoro group and a trimethylsilyl-ethoxy-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazines and enaminones.
Introduction of the fluoro group: This step can be carried out using Selectfluor as a fluorinating agent.
Attachment of the trimethylsilyl-ethoxy-methyl group: This can be done through a silylation reaction using trimethylsilyl chloride and an appropriate base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using continuous flow reactors to improve reaction efficiency and yield, as well as implementing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluoro-1H-pyrazol-5-yl)methanamine: Lacks the trimethylsilyl-ethoxy-methyl group.
1-(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine: Contains a chloro group instead of a fluoro group.
Uniqueness
1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine is unique due to the presence of both the fluoro and trimethylsilyl-ethoxy-methyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H20FN3OSi |
---|---|
Molecular Weight |
245.37 g/mol |
IUPAC Name |
[4-fluoro-2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C10H20FN3OSi/c1-16(2,3)5-4-15-8-14-10(6-12)9(11)7-13-14/h7H,4-6,8,12H2,1-3H3 |
InChI Key |
QIYGDHIJRGKANV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C(C=N1)F)CN |
Origin of Product |
United States |
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